Dimethipin

Overview

Description

Preparation Methods

The synthesis of Dimethipin involves the reaction of 2,3-dihydro-5,6-dimethyl-1,4-dithiin with hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Dimethipin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for this reaction include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiin ring is opened and substituted with various nucleophiles.

Scientific Research Applications

Agricultural Applications

Dimethipin is predominantly used as a pesticide to control pests in various crops. Its primary applications include:

- Target Pests : Effective against a range of pests including aphids, spider mites, and whiteflies.

- Crops : Commonly applied to crops such as tomatoes, peppers, and strawberries.

- Application Timing : Typically applied close to harvest due to its limited metabolism in plants at this stage, which minimizes residue levels at the time of consumption .

Metabolism and Toxicology

Understanding the metabolism and toxicological profile of this compound is crucial for assessing its safety and environmental impact.

- Metabolism Studies : Research indicates that this compound undergoes significant metabolic processes. Studies on rats showed that approximately 93% of an administered dose was excreted within 48 hours, with less than 5% remaining as unchanged this compound . The compound's metabolites were primarily polar, indicating extensive conjugation processes.

- Toxicological Evaluations : this compound has been evaluated for its acute toxicity. The LD50 values in rats were found to be 550 mg/kg for males and 460 mg/kg for females . Observations during toxicity studies noted signs such as respiratory distress and weight loss initially, with recovery over time.

Analytical Methods

The detection and quantification of this compound residues in food products are essential for ensuring compliance with safety regulations.

- Enhanced Analytical Techniques : Recent advancements include the development of gas chromatography-tandem mass spectrometry (GC-MS/MS) methods specifically designed for detecting this compound in complex matrices. These methods demonstrate high sensitivity and selectivity, achieving recovery rates within acceptable ranges according to CODEX guidelines .

| Method | Sensitivity | Recovery Rate | Matrix Interference |

|---|---|---|---|

| GC-MS/MS | High | 88.8% - 110.0% | Minimal |

| QuEChERS Method | Moderate | Variable | Moderate |

Case Studies

Several case studies have illustrated the practical applications of this compound in agricultural settings:

- Field Trials : Field trials conducted on tomato crops showed significant reductions in pest populations following this compound application. The studies emphasized the importance of timing and dosage for maximizing efficacy while minimizing environmental impact.

- Residue Monitoring : A study focusing on monitoring pesticide residues in animal-derived food products highlighted the challenges associated with detecting this compound due to matrix effects. The modified QuEChERS method showed promise in improving detection rates .

Regulatory Status and Environmental Impact

This compound's regulatory status varies by region, reflecting concerns regarding its environmental impact and human health safety:

- Regulatory Reviews : The compound has undergone numerous evaluations by organizations such as the Food and Agriculture Organization (FAO) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), which have assessed its safety profile and established acceptable daily intake levels .

- Environmental Concerns : Studies have raised awareness about potential groundwater contamination risks associated with this compound use. Continuous monitoring and research are necessary to mitigate these risks while maintaining agricultural productivity.

Mechanism of Action

Dimethipin exerts its effects by interfering with protein synthesis in the plant epidermis. It stresses the plant’s stomatal system, causing it to lose water and defoliate. The compound inhibits the incorporation of leucine into proteins, leading to a loss of stomatal control and increased transpiration rates .

Comparison with Similar Compounds

Dimethipin is unique compared to other defoliants due to its specific mechanism of action and chemical structure. Similar compounds include:

Cycloheximide: Like this compound, Cycloheximide inhibits protein synthesis but acts on different molecular targets.

Paraquat: A widely used herbicide that causes oxidative stress in plants, leading to defoliation.

Diquat: Similar to Paraquat, it induces oxidative stress but has a different chemical structure

This compound stands out due to its specific action on the stomatal system and its unique dithiin ring structure.

Biological Activity

Dimethipin is a synthetic compound primarily used as a plant growth regulator and pesticide. Its biological activity has been the subject of various studies, focusing on its effects on different organisms, potential toxicity, and metabolic pathways. This article reviews the available literature on this compound, highlighting its biological effects, toxicity profiles, and relevant case studies.

This compound, chemically known as 2-(dimethylamino)-1-(4-methylphenyl)-2-oxoethyl 4-methylbenzenesulfonate, acts primarily as a plant growth regulator. It influences plant growth by modulating hormonal pathways, specifically affecting gibberellin synthesis, which is crucial for plant development. The compound is also noted for its herbicidal properties, particularly against certain weed species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Research has shown that this compound undergoes significant metabolic processes in mammals. A study involving Sprague-Dawley rats demonstrated that after administration, only a small percentage (0.4-6.5%) of unchanged this compound was excreted in urine within the first 24 hours. The primary metabolic pathway involves glutathione conjugation, with metabolites such as N-acetylcysteine being identified as significant products .

Table 1: Metabolic Pathways of this compound in Rats

| Metabolite | Percentage Excreted | Method of Detection |

|---|---|---|

| Unchanged this compound | 0.4 - 6.5% | HPLC |

| N-acetylcysteine | Increased over time | HPLC |

| Cysteinylglycine Conjugates | Decreased over time | HPLC |

Toxicity Studies

This compound has undergone extensive toxicity assessments to evaluate its safety for human health and the environment. The U.S. Environmental Protection Agency (EPA) has classified this compound as having low acute toxicity to birds and honeybees but moderate toxicity to small mammals .

Acute Toxicity

- Birds : Practically non-toxic (acute mortality endpoint).

- Mammals : Moderately toxic (decreased body weight observed).

- Aquatic Life : Slightly toxic to fish and aquatic invertebrates.

Table 2: Acute Toxicity Data of this compound

| Organism Type | Toxicity Level | Endpoint Observed |

|---|---|---|

| Birds | Practically non-toxic | Acute mortality |

| Small Mammals | Moderately toxic | Decreased body weight |

| Aquatic Invertebrates | Slightly toxic | Mortality observed |

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in several studies. Notably, an increase in lung adenocarcinoma incidence was observed only in male CD-1 mice at high doses; however, this finding was not considered toxicologically relevant due to the common occurrence of such tumors in this strain . Furthermore, this compound did not show oncogenic potential in female CD-1 mice or Sprague-Dawley rats under the conditions tested.

Case Studies

- Developmental Toxicity : In developmental studies, no evidence of neurotoxicity was found, leading to the conclusion that specific developmental neurotoxicity studies were unnecessary .

- Mutagenicity Tests : Various mutagenicity assays indicated that this compound did not exhibit mutagenic activity in microbial or mammalian cell tests except under specific conditions .

Properties

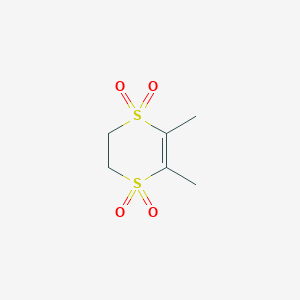

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVNLLCAQHGNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCS1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Record name | DIMETHIPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024052 | |

| Record name | Dimethipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethipin appears as colorless crystals with a mild odor. Used as a defoliant., White solid; [Merck Index] Colorless solid; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | DIMETHIPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethipin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetonitrile 180 g/l, methanol 10.7 g/l, toluene 8.979 g/l (all at 25 °C)., In water, 4.6 g/l at 25 °C. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.59 g/cu cm at 23 °C | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000038 [mmHg], 3.83X10-7 mm Hg at 25 °C | |

| Record name | Dimethipin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Defoliant and desiccant. Interferes with protein synthesis in plant epidermis. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long white needles from water., White crystalline solid /TECHNICAL GRADE/ | |

CAS No. |

55290-64-7 | |

| Record name | DIMETHIPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55290-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethipin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLV651AHBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167 to 169 °C | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.